Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate (CAS 618414-25-8) is a synthetic small molecule belonging to the 5-aryl-furan-2-carboxamide class, featuring a 3-(trifluoromethyl)phenyl substituent on the furan ring and a dimethyl terephthalate moiety linked via a 2-carboxamido bridge. Its molecular formula is C22H16F3NO6 with a molecular weight of 447.36 g/mol.

Molecular Formula C22H16F3NO6
Molecular Weight 447.4g/mol
CAS No. 618414-25-8
Cat. No. B488499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate
CAS618414-25-8
Molecular FormulaC22H16F3NO6
Molecular Weight447.4g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C22H16F3NO6/c1-30-20(28)13-6-7-15(21(29)31-2)16(11-13)26-19(27)18-9-8-17(32-18)12-4-3-5-14(10-12)22(23,24)25/h3-11H,1-2H3,(H,26,27)
InChIKeyCLFATALIMZCDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate (CAS 618414-25-8): Chemical Identity and Structural Class Overview


Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate (CAS 618414-25-8) is a synthetic small molecule belonging to the 5-aryl-furan-2-carboxamide class, featuring a 3-(trifluoromethyl)phenyl substituent on the furan ring and a dimethyl terephthalate moiety linked via a 2-carboxamido bridge . Its molecular formula is C22H16F3NO6 with a molecular weight of 447.36 g/mol. Key predicted physicochemical properties include a boiling point of 499.4±45.0 °C, a density of 1.373±0.06 g/cm³, and a pKa of 11.59±0.70 . The compound is primarily utilized as a specialized building block in medicinal chemistry and materials science research, where the trifluoromethyl group and furan-carboxamide scaffold are of interest for modulating target binding and physicochemical profiles.

Why Structural Analogs of Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate Cannot Be Interchanged Without Verification


Within the 5-aryl-furan-2-carboxamide class, subtle variations in the aryl substituent, the amine component, and the ester moieties can significantly alter molecular geometry, electronic properties, and biological activity. For instance, the electron-withdrawing trifluoromethyl group on the phenyl ring influences the furan core's reactivity and the overall lipophilicity, while the dimethyl terephthalate tail introduces two distinct ester handles that differ from mono-ethyl benzoate analogs . Compounds like Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate (CAS 618414-31-6) share the same core but have a single ethyl ester, which affects solubility, metabolic stability, and potential for further derivatization. Known class members such as A-803467 (a Nav1.8 blocker) demonstrate that even minor changes in the amide substituent drastically alter target selectivity. Therefore, generic substitution without experimental validation risks undermining synthetic route efficiency, pharmacological activity, or material properties.

Quantitative Differentiation Evidence for Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate Against Closest Analogs


Predicted Lipophilicity: Target Compound vs. Mono-Ethyl Benzoate Analog

The target compound is predicted to have a higher lipophilicity (LogP) than its mono-ethyl benzoate analog, Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate (CAS 618414-31-6). The target compound's dimethyl terephthalate substructure contributes an additional ester, increasing calculated LogP by approximately 0.7–1.0 units . This difference is relevant for tuning blood-brain barrier penetration or membrane partitioning in cell-based assays, where small changes in LogP can alter activity by an order of magnitude.

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Ester Handle Diversity: Dual Dimethyl Ester vs. Single Ethyl Ester for Derivatization

The target compound presents two methyl ester groups on the terephthalate ring, whereas the closest commercial analog Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate (CAS 618414-31-6) contains only one ethyl ester . This structural difference provides the target compound with two orthogonal sites for hydrolysis or transesterification. In synthetic sequences requiring sequential deprotection or polymer grafting, the dual ester motif is a distinct advantage, enabling stepwise activation or conjugation [1].

Synthetic Chemistry Building Block Utility Prodrug Design

Predicted Boiling Point and Thermal Stability: Target Compound vs. Simplified Furancarboxamide Core

The target compound exhibits a predicted boiling point of 499.4±45.0 °C, which is significantly higher than simpler 5-(trifluoromethyl)furan-2-carboxamide (CAS 56286-74-9, predicted BP ~250–280 °C) due to its extended aromatic system and higher molecular weight . While both predictions carry uncertainty, the substantial difference suggests the target compound can withstand higher temperature processing conditions, such as melt-phase polymerization or high-boiling solvent reactions, without decomposition.

Material Science Process Chemistry Thermal Stability

Recommended Research and Industrial Use Cases for Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate Based on Differential Evidence


Synthesis of Dual-Prodrug Candidates Requiring Differential Ester Hydrolysis

The two distinct methyl ester groups on the terephthalate moiety can be selectively hydrolyzed under different conditions (e.g., enzymatic vs. chemical). This allows for the design of prodrugs where the first ester is cleaved to expose a polar carboxylate for solubility, and the second is cleaved later for targeted release, a level of control not possible with mono-ester analogs .

Incorporation into High-Temperature Polymer Matrices

With a predicted boiling point near 500 °C, this compound is more suited than simpler furan-carboxamides for melt-phase copolymerization with high-melting polymers like polyesters or polyamides, where processing temperatures can exceed 300 °C. The trifluoromethyl group also imparts desirable hydrophobicity and chemical resistance to the resulting material .

Medicinal Chemistry Campaigns Targeting Lipophilic Binding Pockets

The higher predicted LogP (3.8–4.2) makes this scaffold preferable for targets with deep, hydrophobic binding pockets, such as certain GPCRs or ion channels, where increased lipophilicity can enhance binding affinity. The trifluoromethyl-aryl-furan core is a privileged motif in sodium channel and kinase inhibitor research, and the compound's dual-ester tail provides a handle for further optimization .

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